2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride
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Overview
Description
2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of 2-aminoethanol, featuring a dichlorophenyl group that enhances its chemical properties. This compound is often used in various fields such as chemistry, biology, and medicine due to its ability to interact with proteins and other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichlorophenyl nitroethane. This intermediate is then reduced to 2,5-dichlorophenyl ethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, formaldehyde, and various reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride is widely used in scientific research due to its ability to bind to proteins and modify their structure and activity. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride involves its interaction with molecular targets such as proteins and enzymes. It binds to these molecules, altering their structure and activity, which can lead to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes by modifying protein functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride include:
- 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride
- 2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
- 2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride
Uniqueness
What sets this compound apart from its similar compounds is its specific dichlorophenyl substitution pattern, which can influence its binding affinity and reactivity. This unique structure allows for distinct interactions with biological molecules, making it valuable for specific research applications.
Properties
IUPAC Name |
2-amino-2-(2,5-dichlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGNQNNTBLYRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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